ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
Ethyl 4-(3-hydroxy-2-oxo-5-phenyl-4-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a complex organic compound that features a pyrrole ring substituted with various functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to targetFtsZ , a key functional protein in bacterial cell division . This protein is currently considered a potential target for the development of novel antibacterial agents .
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target, potentially disrupting its function and leading to the desired therapeutic effects.
Biochemical Pathways
It’s known that benzimidazole molecules, which share a similar structure with this compound, are effective against various strains of microorganisms . This suggests that the compound may affect pathways related to microbial growth and proliferation.
Result of Action
Similar compounds have been found to have antimicrobial activity, suggesting that this compound may also have the ability to inhibit the growth of certain microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a condensation reaction.
Functional Group Introduction: Subsequent steps involve introducing the hydroxy, oxo, phenyl, and phenylsulfonyl groups under controlled conditions.
Esterification: The final step involves esterification to introduce the ethyl benzoate moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxy-2-oxo-5-phenyl-4-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl)benzoate: Lacks the phenylsulfonyl group.
Ethyl 4-(3-hydroxy-2-oxo-5-phenyl-4-(methylsulfonyl)-2,5-dihydro-1H-pyrrol-1-yl)benzoate: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
The presence of the phenylsulfonyl group in ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate may confer unique properties, such as increased stability or specific interactions with biological targets, compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6S/c1-2-32-25(29)18-13-15-19(16-14-18)26-21(17-9-5-3-6-10-17)23(22(27)24(26)28)33(30,31)20-11-7-4-8-12-20/h3-16,21,27H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFETXAQNIANTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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